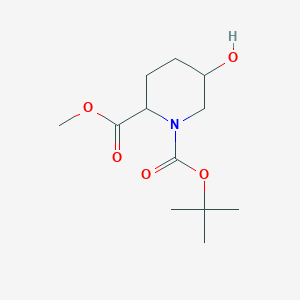

1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H21NO5 It is a piperidine derivative, characterized by the presence of tert-butyl and methyl groups, along with hydroxyl and dicarboxylate functionalities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate typically involves the reaction of appropriate piperidine derivatives with tert-butyl and methyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Hydroxyl Group Reduction

The hydroxyl group at position 5 can undergo further reduction under specific conditions. For example:

-

Reagents : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄)

-

Conditions : Room temperature, ethanol solvent

-

Product : 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate (saturation of the hydroxyl group to a methylene group) .

This reaction is stereospecific, retaining the (2R,5R) or (2S,5S) configuration due to the rigid piperidine ring .

Hydroxyl to Ketone Oxidation

The secondary alcohol moiety is oxidized to a ketone under mild conditions:

-

Reagents : Pyridinium chlorochromate (PCC) or Jones reagent (CrO₃/H₂SO₄)

-

Conditions : Dichloromethane or acetone solvent, 0–25°C

-

Product : 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate .

| Reagent | Yield (%) | Selectivity |

|---|---|---|

| PCC | 85–90 | High |

| Jones reagent | 75–80 | Moderate |

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HCl (6 M), reflux → 1-Tert-butyl 5-hydroxypiperidine-1,2-dicarboxylic acid .

-

Basic Hydrolysis : NaOH (1 M), methanol → Sodium salt of the dicarboxylic acid.

tert-Butyl Deprotection

The tert-butyl carbamate group is cleaved under strong acidic conditions:

-

Reagent : Trifluoroacetic acid (TFA)

-

Conditions : 0°C to room temperature, dichloromethane

Enzymatic Reduction of Precursors

The hydroxyl group’s stereochemistry originates from asymmetric reductions. For example:

-

Baker’s Yeast-Mediated Reduction : Reduces β-keto esters to (R)- or (S)-configured alcohols with >90% enantiomeric excess (ee) .

-

Mechanism : Kinetic resolution via preferential reduction of one enantiomer, followed by racemization of the unreacted substrate .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents | Major Product |

|---|---|---|---|

| Hydroxyl | Oxidation | PCC | 5-Ketopiperidine derivative |

| Methyl Ester | Hydrolysis | HCl/NaOH | Dicarboxylic acid/salt |

| tert-Butyl Ester | Acidic Deprotection | TFA | Free amine + carboxylic acid |

| Piperidine Ring | Hydrogenation | H₂/Pd-C | Saturated piperidine |

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron transfer mechanism, forming a chromate intermediate with PCC.

-

Enzymatic Reduction : Involves NADPH-dependent dehydrogenases in baker’s yeast, favoring specific stereochemical outcomes .

-

Ester Hydrolysis : Base-promoted saponification follows nucleophilic acyl substitution, while acid hydrolysis proceeds via protonation and water attack .

This compound’s reactivity is foundational for synthesizing bioactive molecules, particularly in medicinal chemistry, where its stereochemical integrity and multifunctional groups enable tailored modifications . Experimental protocols prioritize mild conditions to preserve stereochemistry and functional group compatibility.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

TBHDP has been explored for its potential therapeutic effects. Research indicates that it may serve as a precursor or building block in the synthesis of various pharmacologically active compounds. Its hydroxypiperidine structure is particularly relevant in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems.

Organic Synthesis

The compound is utilized as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules. For instance, TBHDP can be employed in the synthesis of derivatives that exhibit enhanced biological activities or improved pharmacokinetic profiles.

Case Studies and Research Findings

A number of studies have documented the applications of TBHDP:

- Study on Neuroprotective Agents : A study published in the Journal of Medicinal Chemistry explored derivatives of TBHDP as potential neuroprotective agents. The findings suggested that modifications to the piperidine ring could enhance neuroprotective effects against oxidative stress in neuronal cells .

- Synthesis of Antiviral Compounds : Research highlighted in the European Journal of Organic Chemistry demonstrated the use of TBHDP in synthesizing antiviral agents. The study showcased how substituents on the piperidine ring could influence antiviral activity against specific viral strains .

Data Tables

| Reaction Type | Reagents Used | Product |

|---|---|---|

| Esterification | TBHDP + Acid Anhydride | Ester Derivative |

| Reduction | TBHDP + Reducing Agent | Alcohol Derivative |

| Alkylation | TBHDP + Alkyl Halide | Alkylated Product |

Mecanismo De Acción

The mechanism of action of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

- 1-Tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate

- 1-Tert-butyl 2-methyl 3-hydroxypiperidine-1,2-dicarboxylate

- 1-Tert-butyl 2-methyl 5-hydroxy-1,2-piperidinedicarboxylate

Uniqueness: 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-methyl 5-hydroxypiperidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKQPFVBRJQINF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.